N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)16-7-4-10-18-17(16)19-15-8-11-20(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBJMSJDIJXDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine typically involves a multi-step process. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-amine, which is then reacted with 3-nitropyridine-2-carboxylic acid or its derivatives under appropriate conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sodium borohydride (NaBH4) to facilitate the reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like NaBH4.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, hydrogen gas (H2) with a palladium catalyst for hydrogenation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(1-benzylpiperidin-4-yl)-3-aminopyridin-2-amine, while substitution reactions can introduce different functional groups at the nitro position .
Scientific Research Applications
Synthesis Pathways
The synthesis of N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine can be achieved through various methods that allow for the modification of its structure to enhance efficacy. Common synthetic routes include:
- Alkylation of Piperidine : The benzyl group is introduced via alkylation reactions.
- Nitro Group Introduction : The nitro group is typically added through electrophilic substitution on the pyridine ring.
These pathways are essential for producing the compound in sufficient yields for further research and application.
Pain Management
This compound has shown promising results in preclinical models for treating neuropathic pain. Its antiallodynic effects were demonstrated in behavioral models of pain, indicating its potential as a therapeutic agent. The compound likely interacts with sigma receptors, which play a crucial role in pain modulation .
Case Study: Neuropathic Pain Models
In studies involving capsaicin-induced mechanical allodynia, administration of this compound significantly reversed mechanical allodynia, restoring sensitivity thresholds comparable to baseline levels before neuropathy was induced .
Sigma Receptor Modulation
Research indicates that this compound acts as a modulator of sigma receptors (σ1 and σ2). Its high affinity for σ1 receptors suggests it may influence various signaling pathways involved in pain perception and other neurological processes .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is provided below:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-)amino]-4-phenylpyridine | Contains additional functional groups enhancing activity | Antiallodynic effects |
| 1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride | Similar piperidine structure but lacks benzyl substitution | Potentially different pharmacological profile |
| 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride | Lacks benzyl group; focuses on piperidine-pyridine interaction | Different receptor binding dynamics |
This table highlights the distinct pharmacological profiles and activities associated with variations in structure.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with monoamine oxidase (MAO) enzymes, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Modifications
N-(1-Benzylpiperidin-4-yl) Derivatives
- N-(1-Benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide (30) and N-(1-Benzylpiperidin-4-yl)-N-(4-chloro-3-methoxyphenyl)propionamide (31) :
These compounds replace the nitropyridine moiety with substituted phenylpropionamide groups. Synthesis yields for these derivatives range from 61–63%, and they exhibit distinct solubility and stability profiles compared to the nitro-containing parent compound . - N-(1-Benzylpiperidin-4-yl)arylacetamides :
Modifications to the arylacetamide group (e.g., thiophene, naphthyl) retain high sigma1 receptor affinity (Ki < 10 nM) but reduce sigma2 receptor binding. Pyridyl substitutions, however, lead to >60-fold loss in sigma1 affinity .
3-Nitropyridin-2-amine Derivatives
- 5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k) and N-(4-Chlorophenyl)-5-(naphthalen-1-yl)-3-nitropyridin-2-amine (3p) :
These derivatives retain the 3-nitropyridin-2-amine core but vary in aryl substituents. They demonstrate moderate acetylcholinesterase (AChE) inhibition (IC50: 5–20 µM) and distinct melting points (e.g., 3k: 198–200°C; 3p: 215–217°C) .
Antiprion Activity
- Compound 32 (N-(1-benzylpiperidin-4-yl)acridine derivative) :
Exhibits "outstanding" in vitro antiprion activity, prompting further exploration of benzyl side-chain homologs (n=1–3) and substituents with varying Hansch σ/π values .
Enzyme Inhibition
- AChE/BChE Inhibition :
Nitropyridine derivatives (e.g., 3i–3q) show variable inhibition of AChE (IC50: 5–50 µM) and butyrylcholinesterase (BChE), influenced by substituent electronics. The nitro group’s electron-withdrawing effect enhances interactions with the enzyme active site .
Receptor Binding
- Sigma1 Receptor Selectivity : Benzylpiperidine-arylacetamides exhibit high sigma1 receptor affinity (Ki: 1–10 nM), but replacement with pyridyl groups (as in the target compound) may reduce binding due to altered electrostatic interactions .
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine is a compound of interest due to its potential therapeutic applications, particularly in the field of pain management and neuropharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a nitropyridine moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activities, particularly its interaction with various receptors in the central nervous system.
Research indicates that this compound may exert its effects through multiple mechanisms:
- σ(1) Receptor Antagonism : The compound has been shown to antagonize σ(1) receptors, which play a role in modulating pain pathways. This antagonism is linked to significant antiallodynic effects in models of neuropathic pain .
- Monoamine Release : Similar compounds have demonstrated the ability to act as monoamine releasing agents, particularly for dopamine and norepinephrine, which are crucial for mood regulation and pain perception .
Antinociceptive Effects
In preclinical studies, this compound has shown promising results in alleviating neuropathic pain. For instance, a study reported that administration of related compounds resulted in a complete reversal of mechanical allodynia in neuropathic animal models. The increase in mechanical thresholds indicated that these compounds could effectively modulate pain responses .
Neuroprotective Properties
The compound's neuroprotective potential has also been explored. It has been associated with reduced toxicity against neuroblastoma cell lines, suggesting that it may protect neuronal cells from degeneration . This property is particularly relevant for conditions like Alzheimer's disease, where neuroprotection is critical.
Preclinical Studies
A notable study highlighted the efficacy of this compound analogs in treating neuropathic pain. The research focused on behavioral models of central sensitization induced by capsaicin, demonstrating robust antiallodynic effects through σ(1) receptor antagonism .
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship (SAR) of benzylpiperidine derivatives have revealed that modifications to the piperidine ring can enhance binding affinity and biological activity. For instance, introducing various substituents on the benzyl group significantly affected the potency as CCR3 antagonists . This highlights the importance of chemical modifications in optimizing therapeutic effects.
Data Table: Summary of Biological Activities
Q & A
Q. Methodology :
- Molecular docking : Use AutoDock Vina to predict interactions with MAO-B (PDB: 2V5Z) or σ1 receptors (PDB: 6DK1).
- In vitro binding assays : Radioligand displacement studies (e.g., [³H]-Ro5-4864 for σ1) validate computational predictions .
Advanced: What experimental approaches identify biological targets for this compound?
Answer:
- Target-based screening :
- Omics approaches :
- Phosphoproteomics : Identify kinase signaling pathways affected in SH-SY5Y neuroblastoma cells .
- CRISPR-Cas9 screening : Knockout candidate targets (e.g., DNMT3A) to confirm functional relevance .
Basic: How should researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
